N-(4-bromophenyl)-4-biphenylsulfonamide
CAS No.:
Cat. No.: VC8488321
Molecular Formula: C18H14BrNO2S
Molecular Weight: 388.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H14BrNO2S |
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Molecular Weight | 388.3 g/mol |
IUPAC Name | N-(4-bromophenyl)-4-phenylbenzenesulfonamide |
Standard InChI | InChI=1S/C18H14BrNO2S/c19-16-8-10-17(11-9-16)20-23(21,22)18-12-6-15(7-13-18)14-4-2-1-3-5-14/h1-13,20H |
Standard InChI Key | HGIBMAAESHPIRL-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Br |
Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(4-Bromophenyl)-4-biphenylsulfonamide features a biphenyl backbone (two connected benzene rings) with a sulfonamide group (-SO₂NH-) attached to one phenyl ring and a bromine atom at the para position of the adjacent phenyl ring. The IUPAC name, N-(4-bromophenyl)-4-phenylbenzenesulfonamide, reflects this substitution pattern . The SMILES notation (C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Br) and InChIKey (HGIBMAAESHPIRL-UHFFFAOYSA-N) provide unambiguous identifiers for computational modeling and database searches .
The biphenyl system introduces rigidity, while the sulfonamide group enhances hydrogen-bonding capabilities, critical for target engagement in biological systems . X-ray crystallography and density functional theory (DFT) analyses predict a twisted conformation between the two phenyl rings, with dihedral angles influenced by steric and electronic effects .
Physicochemical Properties
With a molecular weight of 388.3 g/mol, this compound exhibits moderate lipophilicity (logP ≈ 4.2), suggesting reasonable membrane permeability . The bromine atom contributes to molecular weight and polarizability, potentially enhancing binding affinity via halogen bonding . Solubility in organic solvents like dimethyl sulfoxide (DMSO) and acetonitrile is high (>10 mM), whereas aqueous solubility is limited (<0.1 mM) . Thermal stability analyses indicate decomposition above 250°C, suitable for high-temperature synthetic processes .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of N-(4-bromophenyl)-4-biphenylsulfonamide involves two primary steps: (1) preparation of the biphenyl sulfonyl chloride intermediate and (2) coupling with 4-bromoaniline.
Biphenyl Sulfonyl Chloride Synthesis
Biphenyl is sulfonated using chlorosulfonic acid under controlled conditions to yield biphenyl-4-sulfonyl chloride. This reaction typically proceeds at 0–5°C to minimize polysubstitution . Alternative methods employ sulfur trioxide complexes in inert solvents, achieving yields >80% .
Amine Coupling
The sulfonyl chloride reacts with 4-bromoaniline in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide bond. This step is conducted in anhydrous dichloromethane or tetrahydrofuran at room temperature, yielding the final product in 65–75% purity . Chromatographic purification (silica gel, ethyl acetate/hexane) enhances purity to >95% .
Process Optimization
The patent US4990705A highlights solvent selection as critical for minimizing di-brominated byproducts. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile improve reaction homogeneity and selectivity. For example, bromination in DMF at 25°C for 24 hours achieves 78% conversion to 4-bromobiphenyl with <17% dibromide formation . Catalytic systems using iron(III) chloride or iodine further enhance regioselectivity .
Future Research Directions
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Pharmacological Optimization: Structural modifications, such as replacing the bromine with fluorine or introducing hydrophilic substituents, could improve bioavailability and target selectivity .
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Mechanistic Studies: Elucidating the compound’s interaction with ADAMTS7 via cryo-EM or X-ray crystallography would validate docking predictions .
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Scale-Up Synthesis: Developing continuous-flow methodologies could enhance yield and reduce solvent waste .
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